molecular formula C18H19N3O B5306049 4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline

4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline

カタログ番号 B5306049
分子量: 293.4 g/mol
InChIキー: FSNLUKVSXSCSFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. TBOA is a potent blocker of glutamate transporters, which are responsible for regulating the levels of glutamate, a neurotransmitter, in the brain.

作用機序

4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline is a potent blocker of glutamate transporters, specifically the excitatory amino acid transporter 1 (EAAT1) and the excitatory amino acid transporter 2 (EAAT2). By blocking these transporters, this compound inhibits the reuptake of glutamate, leading to an increase in extracellular glutamate levels and prolonged activation of glutamate receptors.
Biochemical and Physiological Effects:
The increased levels of glutamate caused by this compound have been shown to have both beneficial and detrimental effects. On one hand, this compound has been shown to enhance synaptic plasticity, which is important for learning and memory. On the other hand, excessive glutamate release can lead to excitotoxicity, which is associated with neuronal damage and cell death.

実験室実験の利点と制限

One of the advantages of using 4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline in lab experiments is its potency and specificity for glutamate transporters. This compound has been shown to be more effective than other glutamate transporter blockers, such as dihydrokainate and L-trans-pyrrolidine-2,4-dicarboxylate. However, one limitation of using this compound is its short half-life, which requires frequent administration in experiments.

将来の方向性

There are several future directions for 4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline research, including the development of more potent and selective glutamate transporter blockers, the investigation of the role of glutamate transporters in neurological disorders, and the potential therapeutic applications of glutamate transporter blockers in these disorders. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the regulation of glutamate signaling in the brain.
In conclusion, this compound is a potent and specific glutamate transporter blocker that has been widely used in neuroscience research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. There are several future directions for this compound research, which may lead to new discoveries in the field of neuroscience and the development of new therapies for neurological disorders.

合成法

4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline can be synthesized using a two-step reaction. The first step involves the reaction of 4-tert-butylphenylhydrazine with ethyl oxalyl chloride to form the intermediate compound, 4-tert-butylphenylhydrazine-1,2-dicarbonyl chloride. The second step involves the reaction of the intermediate compound with 2-amino-5-nitrothiazole to form this compound.

科学的研究の応用

4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline has been widely used in neuroscience research to study the role of glutamate transporters in synaptic transmission. Glutamate is the most abundant neurotransmitter in the brain and is involved in various physiological processes, including learning and memory. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, and their dysfunction has been implicated in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.

特性

IUPAC Name

4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-18(2,3)14-8-4-12(5-9-14)16-20-21-17(22-16)13-6-10-15(19)11-7-13/h4-11H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNLUKVSXSCSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。